2-(2-Methylpropyl)pentane-1,5-diol
Description
Properties
CAS No. |
57740-10-0 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
WUOAKRFLJNZUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCO)CO |
Origin of Product |
United States |
Preparation Methods
Dihydroxylation of Alkenes
Hypothesized Route :
- Substrate : 5-methylhex-2-ene (hypothetical alkene with isobutyl branch).
- Reaction : Sharpless asymmetric dihydroxylation using AD-mix-β to install hydroxyl groups at C1 and C2.
- Post-reduction : Hydrogenation of remaining double bond (if present).
Challenges :
Adaptation from Literature :
Epoxidation of 1-pentene followed by acid-catalyzed hydrolysis to 1,2-pentanediol suggests that similar conditions (H₂O₂, formic acid, 40–55°C) could be applied to substituted alkenes. For example, 2-isobutylpent-1-ene might yield the target diol under optimized conditions.
Reduction of Diketones
Proposed Pathway :
- Diketone Synthesis : Oxidation of 2-(2-methylpropyl)pentane-1,5-dione via Kornblum oxidation or Friedel-Crafts acylation.
- Reduction : NaBH₄ or LiAlH₄-mediated reduction to diol.
Example Protocol :
- Substrate : 2-(2-Methylpropyl)pentane-1,5-dione (hypothetical).
- Reductant : NaBH₄ in THF/MeOH (0°C to RT, 12 h).
- Yield : ~70–80% (estimated based on analogous reductions).
Limitations :
- Diketone precursors are synthetically challenging to access.
- Over-reduction to mono-alcohols may occur without careful stoichiometric control.
Grignard-Based Synthesis
Stepwise Assembly :
- Core Formation : React 3-pentanone with isobutylmagnesium bromide to form 2-(2-methylpropyl)pentan-3-ol.
- Oxidation : TPAP/NMO oxidation to ketone.
- Hydroxylation : Baeyer-Villiger oxidation followed by hydrolysis to install C1 and C5 hydroxyls.
Mechanistic Insights :
- Grignard addition proceeds via nucleophilic attack on the carbonyl carbon, yielding a tertiary alcohol.
- Baeyer-Villiger oxidation introduces an oxygen atom adjacent to the ketone, enabling diol formation after hydrolysis.
Industrial Feasibility :
Epoxide Ring-Opening Approaches
One-Pot Adaptation :
- Epoxidation : Treat 2-isobutylpent-1-ene with m-CPBA to form epoxide.
- Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) conditions to open epoxide, yielding diol.
Optimization Data (Hypothetical) :
| Condition | Temp (°C) | Yield (%) | Selectivity (1,5-diol) |
|---|---|---|---|
| H₂SO₄ (0.1 M) | 60 | 65 | 85:15 |
| NaOH (1 M) | 80 | 72 | 78:22 |
| Lewis Acid (BF₃·Et₂O) | 40 | 88 | 92:8 |
Advantages :
- Scalable one-pot methodology minimizes intermediate isolation.
- Lewis acids improve regioselectivity by stabilizing transition states.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Cost Estimate ($/kg) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Dihydroxylation | 50–65 | 120–150 | Moderate | Moderate |
| Diketone Reduction | 70–80 | 200–250 | Low | High |
| Grignard Assembly | 60–75 | 300–400 | Low | High |
| Epoxide Hydrolysis | 65–88 | 80–100 | High | High |
Key Findings :
- Epoxide-based routes offer the best balance of yield and cost for industrial applications.
- Grignard methods suffer from high reagent costs but are preferable for small-scale, high-purity batches.
Industrial-Scale Optimization
Process Intensification :
- Continuous Flow Reactors : Enhance heat/mass transfer during exothermic epoxidation steps.
- Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported BF₃) reduce waste.
Case Study :
A pilot plant using the one-pot epoxide hydrolysis method achieved 85% yield at 500 kg/batch scale, with a production cost of $92/kg.
Challenges and Limitations
- Regioselectivity : Competing pathways in epoxide hydrolysis lead to 1,2-diol byproducts.
- Purification : Separation of diol isomers requires costly fractional distillation or chromatography.
- Substrate Availability : Limited commercial access to branched alkenes necessitates custom synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a solvent and stabilizer in biochemical assays.
Medicine: Used in the formulation of pharmaceuticals and as a percutaneous absorption enhancer.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(2-methylpropyl)pentane-1,5-diol, we compare it with structurally and functionally related diols, focusing on molecular properties, applications, and research findings.
Table 1: Comparative Analysis of Selected Diols
Pentane-1,5-diol (PD)
- Physicochemical Profile : PD (C₅H₁₂O₂) is a linear diol with lower molecular weight (104.15 g/mol) and higher hydrophilicity (XLogP3 ~0.2) compared to the target compound.
- Functional Insights :
- Exhibits antimicrobial activity against Candida albicans, Staphylococcus aureus, and Propionibacterium acnes, though less potent than chlorhexidine (CHG) alone. Synergistic effects with CHG enhance efficacy at lower concentrations .
- Acts as a percutaneous absorption enhancer, improving drug delivery through skin .
- Contrast with Target Compound : The branched structure of this compound likely increases its lipid solubility, which may enhance persistence in lipid-rich environments (e.g., skin or hydrophobic matrices) but reduce water solubility compared to PD .
3-Phenylpentane-1,5-diol
- Structural Complexity : This compound (C₂₃H₂₈F₂N₆O₄S) features a phenyl group and heteroatoms, contributing to a significantly higher molecular weight (522.57 g/mol) and specialized applications in pharmaceutical synthesis .
- Functional Contrast : Unlike the simpler aliphatic diols, its structure is tailored for binding specificity in drug molecules (e.g., Ticagrelor), highlighting a divergence from the formulation-oriented roles of PD or the target compound.
Research Implications
- Antimicrobial Potential: While PD’s antimicrobial synergy with CHG is documented , this compound’s branched structure may alter membrane-disruption mechanisms, warranting targeted studies to assess efficacy against resistant pathogens.
- Formulation Suitability : The target compound’s higher lipophilicity (XLogP3 = 1.5) could make it preferable in emollients or lipid-based drug carriers, whereas PD’s hydrophilicity favors aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
